molecular formula C11H12ClN3 B2867662 [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368703-57-4

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine

Cat. No. B2867662
CAS RN: 1368703-57-4
M. Wt: 221.69
InChI Key: NVPCBOCKXJIBHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine” consists of an imidazole ring attached to a chlorobenzyl group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Derivatives : Research on compounds structurally similar to "[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine" has led to the synthesis of various novel derivatives. For instance, a study described the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized using IR, H NMR, C NMR, and mass spectral data, highlighting their potential in further chemical and pharmaceutical research (Vishwanathan & Gurupadayya, 2014).

Metal Complex Synthesis : Another study focused on the design and synthesis of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base and 2-aminomethylbenzimidazole. These complexes were evaluated for their biological activity, showcasing the diverse applications of imidazole derivatives in developing metal-based drugs and materials (al-Hakimi et al., 2020).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of imidazole derivatives. For example, 2-alkanamino benzimidazole derivatives demonstrated marked potency as antimicrobial agents against a variety of pathogens, suggesting their potential use in combating infections (Ajani et al., 2016).

Materials Science Applications

Imidazole derivatives have been applied in materials science, particularly in the development of corrosion inhibitors and polymers. Amino acid compounds based on imidazole were studied for their effectiveness as corrosion inhibitors for steel, showcasing their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015). Furthermore, novel polyamides with imidazole pendants have been synthesized, displaying significant solubility and thermal stability, which could be advantageous in creating advanced materials (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPCBOCKXJIBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine

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